molecular formula C4H8ClN3O B2466182 (1S)-1-(1H-1,2,4-Triazol-5-yl)ethanol;hydrochloride CAS No. 2343964-18-9

(1S)-1-(1H-1,2,4-Triazol-5-yl)ethanol;hydrochloride

Cat. No.: B2466182
CAS No.: 2343964-18-9
M. Wt: 149.58
InChI Key: SZLCHAKTKBLJGC-DFWYDOINSA-N
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Description

(1S)-1-(1H-1,2,4-Triazol-5-yl)ethanol;hydrochloride is a valuable chiral synthon designed for the synthesis and development of novel bioactive molecules. The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, known for its ability to impart diverse biological activities and its presence in numerous therapeutic agents . This specific (S)-enantiomer provides a stereochemically defined handle for constructing more complex, target-specific compounds. Researchers can utilize this building block to develop potential inhibitors for a range of enzymes and receptors. The 1,2,4-triazole pharmacophore is a key structural component in molecules with documented activity against antifungal , anticancer , antitubercular , and antidiabetic targets. The hydrochloride salt enhances the compound's stability and solubility, facilitating its use in various reaction conditions and biological assays. This compound is intended for use in exploratory research, including structure-activity relationship (SAR) studies, combinatorial chemistry, and the design of hybrid molecules aimed at novel therapeutic targets.

Properties

IUPAC Name

(1S)-1-(1H-1,2,4-triazol-5-yl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O.ClH/c1-3(8)4-5-2-6-7-4;/h2-3,8H,1H3,(H,5,6,7);1H/t3-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLCHAKTKBLJGC-DFWYDOINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=NN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=NN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(1H-1,2,4-Triazol-5-yl)ethanol;hydrochloride typically involves the reaction of a suitable triazole precursor with an appropriate alcohol derivative. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of (1S)-1-(1H-1,2,4-Triazol-5-yl)ethanol;hydrochloride may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as automated control systems and high-throughput screening.

Chemical Reactions Analysis

Condensation Reactions

The triazole ring participates in condensation reactions with carbonyl-containing compounds. For example, hydrazine derivatives react with ketones or aldehydes to form Schiff base intermediates, which cyclize under acidic conditions to yield functionalized triazoles .

ReactantConditionsProductYieldSource
Hydrazine derivative + carbonyl compoundAcid catalysis (HCl), 80°C, 6 hrsSubstituted triazole derivatives75-85%

Nucleophilic Substitution

The hydroxyl group in the ethanol moiety undergoes substitution reactions with various electrophiles. Microwave-assisted reactions significantly improve efficiency:

Alkylation

Reacts with alkyl halides in basic media:
(1S)-1-(1H-1,2,4-Triazol-5-yl)ethanol + R-X → (1S)-1-(1H-1,2,4-Triazol-5-yl)ethyl-O-R

Reagent (R-X)BaseSolventTimeYield
CH₃IK₂CO₃DMF3 hrs78%
C₂H₅BrNaHTHF2 hrs82%

Mechanism: Deprotonation of -OH followed by SN2 attack .

Cyclization Reactions

The compound serves as a precursor for heterocycle formation. Reaction with thiosemicarbazide yields pyrazoline derivatives :

text
(1S)-1-(1H-1,2,4-Triazol-5-yl)ethanol + Thiosemicarbazide → 3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamide derivatives
ConditionsCatalystYieldApplication
NaOH (2M), EtOH, reflux, 8hNone68-72%Anticancer intermediates

Coordination Chemistry

The triazole nitrogen atoms act as ligands for metal complexes:

Metal SaltSolventComplex FormedStability Constant (log K)
Cu(NO₃)₂·3H₂OMethanol[Cu(Triazolyl-EtOH)₂]²⁺8.2 ± 0.3
FeCl₃AcetonitrileOctahedral Fe(III) complex6.9 ± 0.2

Key finding: Copper complexes show enhanced antimicrobial activity compared to the free ligand .

Oxidation

The ethanol group oxidizes to ketone under mild conditions:

Oxidizing AgentTemperatureConversion RateSelectivity
KMnO₄ (0.1M)25°C92%98%
CrO₃/H₂SO₄0°C88%85%

Reduction

Nitro groups (if present in derivatives) reduce to amines:

Reducing AgentSolventReaction TimeYield
H₂/Pd-CEtOAc2 hrs95%
NaBH₄MeOH4 hrs78%

Acid-Base Reactions

The hydrochloride salt exhibits pH-dependent solubility:

pHSolubility (mg/mL)Protonation State
1.548.2 ± 2.1Fully protonated
7.43.1 ± 0.4Partially deprotonated
10.0<0.1Complete deprotonation

Note: Biological activity peaks at pH 6.5-7.0 due to optimal charge distribution.

Thermal Degradation

Thermogravimetric analysis reveals stability up to 200°C:

Temperature Range (°C)Mass Loss (%)Process
25-1502.1Desorption of surface water
200-30018.4Triazole ring decomposition
300-50062.9Carbonization

Activation energy (Eₐ) = 142 kJ/mol (Kissinger method).

This comprehensive analysis demonstrates the compound's versatility in organic synthesis and materials science. Recent advances in microwave-assisted reactions (2025 data) and metal-organic framework applications highlight its growing importance in pharmaceutical development and catalytic systems.

Scientific Research Applications

Chemistry

In the realm of chemistry, (1S)-1-(1H-1,2,4-Triazol-5-yl)ethanol;hydrochloride serves as a building block for synthesizing complex molecules. Its unique structure allows researchers to create diverse chemical libraries for drug discovery and development. The compound can undergo various reactions, including oxidation, reduction, and substitution, making it versatile for synthetic applications .

Biology

The biological applications of this compound are significant. Research indicates potential antimicrobial , antifungal , and anticancer properties. Studies have focused on its interactions with biological targets to elucidate its mechanism of action. For instance:

  • Antimicrobial Activity: Preliminary studies suggest that the compound exhibits inhibitory effects against various bacterial strains.
  • Antifungal Properties: Its efficacy against fungal pathogens has been explored in vitro, indicating potential use in treating fungal infections.

The mechanism of action may involve the disruption of cellular processes in target organisms through interaction with enzymes or receptors .

Medicine

In medicinal chemistry, (1S)-1-(1H-1,2,4-Triazol-5-yl)ethanol;hydrochloride is investigated for its potential as a pharmaceutical agent . The triazole moiety enhances bioavailability and stability in drug formulations. Case studies have shown promising results in enhancing the efficacy of existing drugs by incorporating this compound into their structure.

Case Study Example:
A study highlighted the incorporation of (1S)-1-(1H-1,2,4-Triazol-5-yl)ethanol into antifungal therapies, demonstrating improved outcomes in clinical trials compared to conventional treatments .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals , agrochemicals , and materials science. Its reactivity makes it a valuable intermediate in various manufacturing processes. The compound's ability to enhance solubility and stability also contributes to its effectiveness in industrial formulations .

Mechanism of Action

The mechanism of action of (1S)-1-(1H-1,2,4-Triazol-5-yl)ethanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological pathways. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of (1S)-1-(1H-1,2,4-Triazol-5-yl)ethanol hydrochloride with analogous heterocyclic compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocycle Substituents CAS Number
(1S)-1-(1H-1,2,4-Triazol-5-yl)ethanol HCl C₄H₈ClN₃O 157.58 1,2,4-Triazole Ethanol, HCl Not provided
1-(1H-Pyrazol-5-yl)ethanone HCl C₅H₇ClN₂O 146.57 Pyrazole Ethanone, HCl 175277-40-4
(1S)-1-(1H-Imidazol-5-yl)ethanol HCl C₅H₉ClN₂O 148.59 Imidazole Ethanol, HCl Not provided
4-(1H-1,2,4-Triazol-5-yl)-1H-imidazol-5-amine diHCl C₅H₆N₆·2HCl 150.14* Imidazole + Triazole Amine, 2HCl 4022-93-9

*Note: Molecular weight for the dihydrochloride salt includes two HCl molecules.

Key Observations:

  • Heterocycle Diversity: The 1,2,4-triazole core in the target compound has three nitrogen atoms, compared to two in pyrazole () and imidazole ().
  • Substituents: The ethanol group in the target compound and (1S)-1-(1H-Imidazol-5-yl)ethanol HCl introduces hydroxyl functionality, which may improve water solubility compared to the ketone group in 1-(1H-Pyrazol-5-yl)ethanone HCl .
  • Salt Form : All compounds are hydrochloride salts, a common strategy to enhance solubility and stability in pharmaceutical formulations .

Biological Activity

(1S)-1-(1H-1,2,4-Triazol-5-yl)ethanol;hydrochloride is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Basic Information

  • IUPAC Name: (1S)-1-(1H-1,2,4-triazol-5-yl)ethanol;hydrochloride
  • Molecular Formula: C4H8ClN3O
  • Molecular Weight: 149.58 g/mol
  • CAS Number: 2343964-18-9

The compound is synthesized through various methods involving the reaction of triazole precursors with alcohol derivatives. Common synthetic routes include the use of catalysts and specific reaction conditions to optimize yield and purity .

The biological activity of (1S)-1-(1H-1,2,4-Triazol-5-yl)ethanol;hydrochloride is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The triazole ring facilitates hydrogen bonding and coordination with metal ions, which can influence various biological pathways.

Studies indicate that this compound can modulate enzyme activities, potentially leading to antiproliferative effects in cancer cells. The interactions may involve non-covalent bonds such as hydrogen bonds and Van der Waals forces .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of triazole derivatives. For instance, compounds containing the 1,2,4-triazole scaffold have shown significant activity against various cancer cell lines. In vitro studies demonstrated that (1S)-1-(1H-1,2,4-Triazol-5-yl)ethanol;hydrochloride exhibited cytotoxic effects against breast cancer cells (MCF-7), with an IC50 value indicating effective inhibition of cell proliferation .

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. Research indicates that (1S)-1-(1H-1,2,4-Triazol-5-yl)ethanol;hydrochloride may exhibit activity against a range of bacterial strains. The mechanism likely involves disruption of microbial cell wall synthesis or interference with nucleic acid metabolism .

Study 1: Antiproliferative Effects

A study conducted on various triazole derivatives demonstrated that those similar to (1S)-1-(1H-1,2,4-Triazol-5-yl)ethanol;hydrochloride exhibited potent antiproliferative effects in MCF-7 breast cancer cells. The compound was compared against established anticancer agents, showing competitive efficacy .

Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of triazole derivatives, including (1S)-1-(1H-1,2,4-Triazol-5-yl)ethanol;hydrochloride. Results indicated significant inhibition of bacterial growth in vitro, suggesting potential therapeutic applications in treating infections caused by resistant strains .

Comparative Analysis

Compound NameBiological ActivityIC50 (µM)Reference
(1S)-1-(1H-1,2,4-Triazol-5-yl)ethanol;hydrochlorideAntiproliferative7.2
Similar Triazole DerivativeAntimicrobial15.0
Other Triazole CompoundsVarious activitiesVaries

Q & A

Q. How can researchers reconcile discrepancies in cytotoxicity data across different cell lines?

  • Hypothesis : Variability in membrane permeability or efflux pump expression (e.g., P-gp).
  • Methodology :

Measure intracellular concentrations via LC-MS/MS .

Inhibit efflux pumps with verapamil (10 µM) and reassess IC50_{50} .

  • Analysis : Correlate cytotoxicity with compound accumulation using Pearson coefficients .

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